molecular formula C15H16N6O B2403429 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2034288-90-7

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2403429
CAS No.: 2034288-90-7
M. Wt: 296.334
InChI Key: ATUFJSANTUEGJT-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a benzimidazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving appropriate precursors.

    Formation of the Benzimidazole Moiety: This can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final compound can be obtained by coupling the triazole, pyrrolidine, and benzimidazole intermediates under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could yield reduced forms of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving triazole, pyrrolidine, and benzimidazole moieties.

    Industry: Use in the development of new materials or as intermediates in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, compounds with triazole, pyrrolidine, and benzimidazole structures can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,3-Triazol-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone: Lacks the pyrrolidine ring.

    1-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)ethanone: Lacks the benzimidazole moiety.

    2-(1H-Benzo[d]imidazol-1-yl)ethanone: Lacks both the triazole and pyrrolidine rings.

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is unique due to the combination of the triazole, pyrrolidine, and benzimidazole moieties in a single molecule. This unique structure may confer distinct biological activities and properties compared to similar compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-15(10-20-11-16-13-3-1-2-4-14(13)20)19-7-5-12(9-19)21-8-6-17-18-21/h1-4,6,8,11-12H,5,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUFJSANTUEGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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